N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide
Beschreibung
The compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide features a 1,3,4-thiadiazole core substituted with a methyl group at position 3. This heterocyclic system is linked via a butanamide chain to a pyridazinone ring bearing a thiophen-2-yl substituent at position 4.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S2/c1-10-17-18-15(24-10)16-13(21)5-2-8-20-14(22)7-6-11(19-20)12-4-3-9-23-12/h3-4,6-7,9H,2,5,8H2,1H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQBHLIOFWRJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Structural Features and Substituent Variations
The table below compares the target compound with key structural analogs from recent literature:
Key Observations:
Thiadiazole Substitutions: The target compound’s 5-methyl-thiadiazole differs from analogs like 7d (cyanoacrylamido-thiophene) and 10 (pyridinone-benzamide), which exhibit anticancer activity. Methyl substitution may enhance lipophilicity compared to bulkier groups .
Linker and Terminal Groups: The butanamide linker in the target is shared with compound 17 , but the latter lacks the pyridazinone-thiophene moiety. This difference may impact target selectivity. Pyridazinone in the target compound replaces pyridinone (as in 10) or piperazinyl (as in ), altering electronic properties and hydrogen-bonding capacity .
However, 7d incorporates a cyanoacrylamido group linked to benzamide, which is absent in the target .
Q & A
Q. What are the recommended synthetic pathways for N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and coupling. For example, thiadiazole derivatives are often synthesized using K₂CO₃ as a base in DMF at room temperature, as seen in analogous protocols . The pyridazinone moiety can be formed via cyclization of hydrazine derivatives under reflux conditions, with iodine and triethylamine facilitating sulfur elimination . Key variables include solvent choice (e.g., acetonitrile for rapid cyclization) and reaction time (1–3 minutes for high-yield intermediates) . Yield optimization requires careful stoichiometric control of reagents like RCH₂Cl (1.1 mmol relative to 1 mmol substrate) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Peaks at δ 7.28–7.43 ppm (aromatic protons) and δ 160–180 ppm (carbonyl groups) are typical for thiadiazole-pyridazinone hybrids .
- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-S) validate functional groups .
- X-ray crystallography : Used to resolve ambiguous cases, particularly for thiadiazole ring conformation and sulfur atom positioning .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screening should focus on:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 µM .
- Antioxidant potential : DPPH radical scavenging assays, with IC₅₀ values compared to ascorbic acid controls .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected bioactivity or spectral anomalies)?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/SDD method) predict bond angles (e.g., C1-C2-C3 = 121.4°) and electronic properties, which can explain reactivity discrepancies . Molecular docking (AutoDock Vina) identifies potential binding modes to biological targets (e.g., kinases or DNA gyrase), reconciling unexpected inhibitory activity . For spectral mismatches, simulated NMR shifts (GIAO method) validate experimental data .
Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (RT vs. reflux), solvent polarity (DMF vs. acetonitrile), and catalyst loading (e.g., iodine at 0.5–2 mol%) .
- Byproduct Analysis : LC-MS monitors intermediates; for example, sulfur elimination during cyclization can generate S₈, requiring iodine scavengers .
- Purification : Gradient elution (hexane/ethyl acetate) on silica gel resolves thiadiazole derivatives (Rf = 0.3–0.5) from polar byproducts .
Q. How do structural modifications (e.g., substituent variation on the thiophene ring) affect bioactivity?
- Methodological Answer :
- SAR Studies : Replace the thiophene-2-yl group with furan or phenyl analogs and compare IC₅₀ values. For example, thiophene derivatives show enhanced antimicrobial activity due to sulfur’s electronegativity .
- Functional Group Additions : Introduce electron-withdrawing groups (e.g., -NO₂) to the pyridazinone ring to test redox-mediated cytotoxicity .
- Table :
| Substituent | Bioactivity (IC₅₀, µM) | Key Observation |
|---|---|---|
| Thiophene-2-yl | 12.5 (Antimicrobial) | Optimal activity |
| Phenyl | 45.8 | Reduced solubility |
| Furan | 28.3 | Moderate potency |
Q. What advanced analytical techniques characterize degradation products under physiological conditions?
- Methodological Answer :
- HPLC-MS/MS : Identifies hydrolytic degradation products (e.g., cleavage of the butanamide linkage at pH 7.4) .
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks; monitor via TLC and FTIR for carbonyl group stability .
- Metabolite Profiling : Incubate with liver microsomes (CYP450 enzymes) and analyze via UPLC-QTOF for oxidative metabolites .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for analogous thiadiazole derivatives?
- Methodological Answer : Variations arise from:
- Reagent Purity : Hydrazinecarboxamides with >98% purity reduce side reactions .
- Cyclization Efficiency : Use of iodine vs. PCl₃ alters sulfur elimination rates, impacting yields by 15–20% .
- Workup Protocol : Precipitation (cold ethanol) vs. column chromatography affects recovery of polar intermediates .
Q. Why do some studies report conflicting bioactivity data for structurally similar compounds?
- Methodological Answer : Contradictions stem from:
- Assay Conditions : Variations in bacterial strain (ATCC vs. clinical isolates) or serum content in cell media .
- Stereochemical Factors : Racemic vs. enantiopure synthesis (e.g., chiral centers in pyridazinone derivatives) .
- Solubility Limits : DMSO concentration >1% in assays may artifactually inhibit cell growth .
Tables for Key Data
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
